molecular formula C17H15ClN2OS2 B2390070 3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one CAS No. 380335-51-3

3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one

Cat. No. B2390070
M. Wt: 362.89
InChI Key: FTMSLHTWGUQNBL-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups. It has a pyrimidinone ring, which is a common structure in many pharmaceuticals . The molecule also contains a benzothiophene ring, which is a sulfur-containing heterocycle that is often found in biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidinone and benzothiophene rings would likely contribute to the rigidity of the molecule, while the chloro and methyl groups could affect its polarity and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could affect its properties include the size and shape of the molecule, the presence of polar groups, and the overall charge distribution within the molecule .

Scientific Research Applications

    Cancer Treatment (CDK2 Inhibition)

    • Results : Most compounds exhibited superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Enzymatic inhibitory activity against CDK2/cyclin A2 was also achieved .

    Therapeutic Potential

    • Results : These derivatives may have applications in treating various diseases .

    Antibacterial Evaluation

    • Results : Further details on antibacterial activity and specific strains would require additional research .

properties

IUPAC Name

3-(3-chloro-2-methylphenyl)-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2OS2/c1-9-11(18)6-4-7-12(9)20-16(21)14-10-5-2-3-8-13(10)23-15(14)19-17(20)22/h4,6-7H,2-3,5,8H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMSLHTWGUQNBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C(=O)C3=C(NC2=S)SC4=C3CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-2-methylphenyl)-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2(7),5-trien-3-one

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